Cas no 476670-89-0 ((2Z)-2-4-(4-ethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)prop-2-enenitrile)

(2Z)-2-4-(4-ethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)prop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
-
- (2Z)-2-4-(4-ethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)prop-2-enenitrile
- AKOS024599005
- F0760-0436
- 476670-89-0
- (2Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile
- (Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile
- (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile
-
- Inchi: 1S/C20H15N3O2S/c1-2-14-7-9-15(10-8-14)18-13-26-20(22-18)17(12-21)11-16-5-3-4-6-19(16)23(24)25/h3-11,13H,2H2,1H3/b17-11-
- InChI Key: YCSVKONGCBEHHS-BOPFTXTBSA-N
- SMILES: S1C=C(C2C=CC(=CC=2)CC)N=C1/C(/C#N)=C\C1C=CC=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 361.08849790g/mol
- Monoisotopic Mass: 361.08849790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 571
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 111Ų
(2Z)-2-4-(4-ethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)prop-2-enenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0760-0436-15mg |
(2Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
476670-89-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0760-0436-2μmol |
(2Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
476670-89-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0760-0436-10mg |
(2Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
476670-89-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0760-0436-30mg |
(2Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
476670-89-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0760-0436-100mg |
(2Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
476670-89-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0760-0436-20mg |
(2Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
476670-89-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0760-0436-4mg |
(2Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
476670-89-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0760-0436-25mg |
(2Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
476670-89-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0760-0436-75mg |
(2Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
476670-89-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0760-0436-10μmol |
(2Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
476670-89-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
(2Z)-2-4-(4-ethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)prop-2-enenitrile Related Literature
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
Additional information on (2Z)-2-4-(4-ethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)prop-2-enenitrile
Comprehensive Overview of (2Z)-2-4-(4-ethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)prop-2-enenitrile (CAS No. 476670-89-0)
The compound (2Z)-2-4-(4-ethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)prop-2-enenitrile (CAS No. 476670-89-0) is a highly specialized organic molecule that has garnered significant attention in the field of medicinal chemistry and material science. Its unique structural features, including the presence of a thiazole ring and a nitrophenyl group, make it a valuable intermediate for the synthesis of various bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and anti-inflammatory agents.
One of the most intriguing aspects of (2Z)-2-4-(4-ethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)prop-2-enenitrile is its Z-configuration, which plays a critical role in its biological activity. The ethylphenyl and nitrophenyl substituents contribute to its lipophilicity, enhancing its ability to interact with biological membranes and target proteins. This property is particularly relevant in the context of cancer research, where lipophilic compounds are often sought after for their improved cellular uptake and bioavailability.
In recent years, the demand for thiazole derivatives has surged due to their versatility in pharmaceutical applications. (2Z)-2-4-(4-ethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)prop-2-enenitrile is no exception, as it has been explored for its potential role in modulating signal transduction pathways. This aligns with the growing interest in targeted therapies, which aim to minimize side effects by selectively acting on disease-related molecules. The compound's ability to interfere with specific enzyme activities makes it a promising candidate for further investigation.
From a synthetic chemistry perspective, the preparation of (2Z)-2-4-(4-ethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)prop-2-enenitrile involves a series of carefully optimized reactions. Key steps include the formation of the thiazole core and the subsequent introduction of the nitrophenyl moiety. Researchers have reported various catalytic methods to improve the yield and purity of this compound, reflecting the broader trend toward green chemistry and sustainable synthesis.
The compound's spectroscopic properties have also been extensively studied, with NMR and mass spectrometry being the primary techniques for characterization. These analyses confirm the Z-configuration and provide insights into its stability under different conditions. Such data are invaluable for quality control in industrial settings, where consistency in compound properties is paramount.
Beyond its pharmaceutical potential, (2Z)-2-4-(4-ethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)prop-2-enenitrile has shown promise in material science. Its conjugated system and electron-withdrawing nitro group make it a candidate for use in organic electronics, such as OLEDs and sensors. This dual applicability underscores the compound's versatility and aligns with the increasing demand for multifunctional materials in advanced technologies.
In summary, (2Z)-2-4-(4-ethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)prop-2-enenitrile (CAS No. 476670-89-0) represents a fascinating intersection of chemistry, biology, and materials science. Its structural complexity and functional diversity make it a subject of ongoing research, with potential breakthroughs in both therapeutic and technological applications. As the scientific community continues to explore its properties, this compound is likely to remain a focal point in the development of next-generation solutions for global challenges.
476670-89-0 ((2Z)-2-4-(4-ethylphenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)prop-2-enenitrile) Related Products
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)




